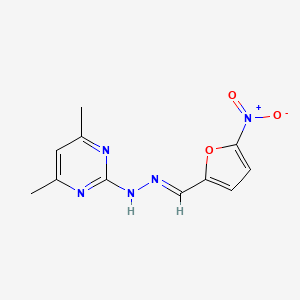

5-nitro-2-furaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone

Overview

Description

Synthesis Analysis

Hydrazones, including the compound , are typically synthesized through the condensation of hydrazides with aldehydes or ketones in alcoholic solutions. For example, a related compound, "3-nitro-2-pyridinecarboxaldehyde-furan-2-carbohydrazone," was synthesized by reacting furan-2-carbohydrazide with 3-nitro-2-pyridinecarboxaldehyde in ethanol, demonstrating a typical synthesis pathway for such compounds (Wang & Lin, 2018).

Molecular Structure Analysis

The molecular structure of hydrazone derivatives is characterized by the presence of a hydrazone moiety (–NHN=CH–). The structure of these compounds can be further elucidated using techniques such as single-crystal X-ray diffraction analysis. For instance, the mentioned derivative crystallizes in the monoclinic space group, with specific cell dimensions, indicating the detailed molecular geometry that can be expected in similar compounds (Wang & Lin, 2018).

Scientific Research Applications

Trypanocidal Activity

Research by Foscolos et al. (2016) demonstrates the use of hydrazones of 5-nitro-2-furaldehyde in treating Trypanosoma brucei and Trypanosoma cruzi infections, highlighting their potential in antiparasitic therapy. The study found that these compounds, when synthesized with adamantane alkanohydrazides, showed significantly greater activity than the existing drug nifurtimox, emphasizing their therapeutic potential in combating these parasitic infections (Foscolos et al., 2016).

Structural Characterization

Wang and Lin (2018) focused on synthesizing and structuring a novel hydrazone compound, revealing how such derivatives can be strategically developed for various scientific applications. The study's findings underscore the structural versatility of 5-nitro-2-furaldehyde derivatives, suggesting their adaptability in diverse scientific research areas (Wang & Lin, 2018).

Antimicrobial Activity

Howarth, Hoyle, and Wakefield (1969) investigated the antimicrobial activity of 5-nitro-2-furaldehyde oximes and hydrazones, indicating their potential in developing new antimicrobial agents. Their research highlights the relationship between the compounds' structures and their biological activity, which is crucial for designing effective antimicrobial drugs (Howarth, Hoyle, & Wakefield, 1969).

Anticancer Research

El-Kalyoubi (2018) explored the synthesis of novel compounds involving 5-nitro-2-furaldehyde derivatives for anticancer applications. The study showed that these compounds could be potential candidates for treating human lung carcinoma, suggesting their significance in cancer research (El-Kalyoubi, 2018).

Inhibition of Carbonic Anhydrase

Gündüzalp et al. (2016) synthesized furan sulfonylhydrazones, including derivatives of 5-nitro-2-furaldehyde, to study their inhibition activities on carbonic anhydrase enzymes. This research contributes to understanding how these compounds can be used in therapeutic applications, particularly in diseases where carbonic anhydrase is a target (Gündüzalp et al., 2016).

Carcinogenic Activity Studies

Morris et al. (1969) investigated the carcinogenic activity of 5-nitrofuran derivatives, including 5-nitro-2-furaldehyde, in rats. This study is significant for understanding the potential carcinogenic properties of these compounds, which is vital for safety evaluations in pharmaceutical development (Morris et al., 1969).

Safety and Hazards

5-Nitro-2-furaldehyde is classified as a flammable solid (Category 1, H228) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and no smoking. It’s recommended to use explosion-proof electrical/ventilating/lighting equipment and to wear protective gloves/eye protection/face protection . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name |

4,6-dimethyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O3/c1-7-5-8(2)14-11(13-7)15-12-6-9-3-4-10(19-9)16(17)18/h3-6H,1-2H3,(H,13,14,15)/b12-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKUEXHMULJANR-WUXMJOGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NN=CC2=CC=C(O2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)N/N=C/C2=CC=C(O2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601328203 | |

| Record name | 4,6-dimethyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647148 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

13293-10-2 | |

| Record name | 4,6-dimethyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aS*,7aR*)-1-(1,2-benzisoxazol-3-ylacetyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5525134.png)

![N'-[4-(benzyloxy)benzylidene]-2-bromobenzohydrazide](/img/structure/B5525145.png)

![N-benzyl-N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5525152.png)

![3,5,6-trimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5525153.png)

![N-(3-fluoro-2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5525173.png)

![5-[(2-chlorophenoxy)methyl]-N-(2-fluorophenyl)-2-furamide](/img/structure/B5525175.png)

![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5525189.png)

![1-cyclohexyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5525211.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5525212.png)